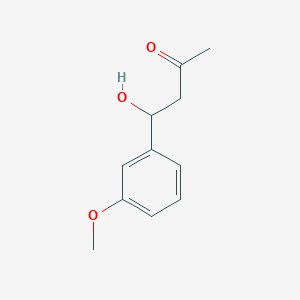
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, also known as zingerone, is an organic compound with the molecular formula C11H14O3. It is a non-toxic and inexpensive compound with varied pharmacological activities. Zingerone is the least pungent component of Zingiber officinale (ginger) and is formed by the cooking or heating of gingerol .
準備方法
Synthetic Routes and Reaction Conditions
Condensation of Acetone with Anisaldehyde: This method involves the condensation of acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst.
Catalytic Condensation with Phenol: Another method involves the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation.
Industrial Production Methods
Industrial production methods for 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a flavoring agent.
Biology: Studied for its antioxidant properties and its ability to inhibit reactive oxygen species (ROS).
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of perfumes, flavorings, and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its antioxidant properties. It inhibits the formation of reactive oxygen species (ROS) and maintains its antioxidant properties . The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the modulation of inflammatory responses.
類似化合物との比較
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is closely related to compounds such as vanillin (from vanilla) and eugenol (from clove) . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Vanillin: Contains an aldehyde group and is primarily used as a flavoring agent.
Eugenol: Contains a methoxy group and is known for its analgesic and antiseptic properties.
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde.
Eugenol: 4-Allyl-2-methoxyphenol.
Paradol: 6-Paradol, another compound found in ginger.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields of science and industry.
特性
CAS番号 |
208641-42-3 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
4-hydroxy-4-(3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7,11,13H,6H2,1-2H3 |
InChIキー |
ZKWCOMLAOQTYIJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C1=CC(=CC=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


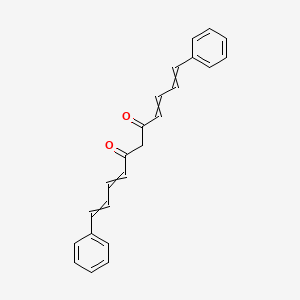
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
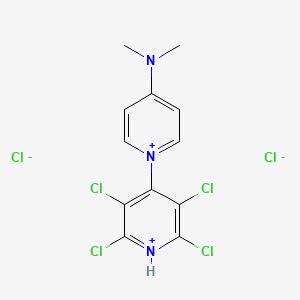
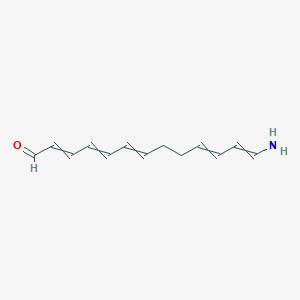
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
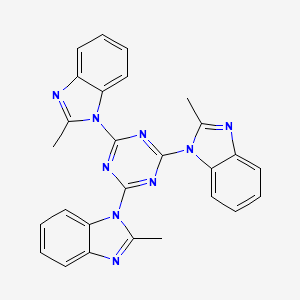
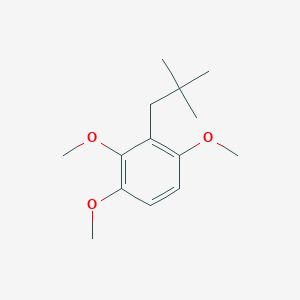
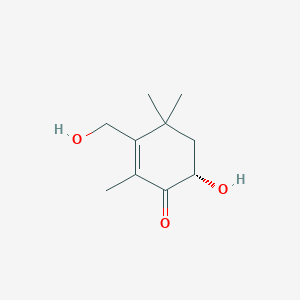
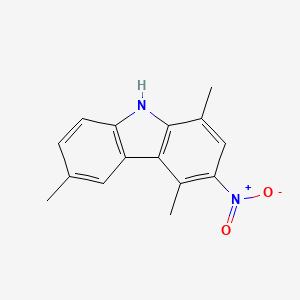
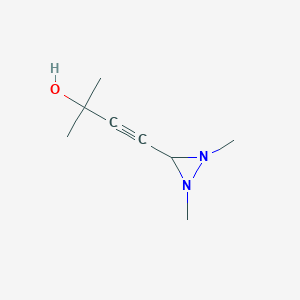
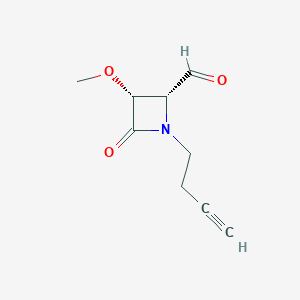


![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
